Validated Binding Mode in Enterovirus 3C Protease vs. Uncharacterized Analogs
A 1.34 Å resolution X-ray crystal structure provides the only experimentally validated binding mode for any compound in this analog series. N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide is confirmed to bind specifically within the active site of Enterovirus D68 3C protease as part of a fragment screening campaign [1]. This provides atomic-level coordinates, binding pose, and key interaction data (e.g., hydrogen bonds, hydrophobic contacts) that can be directly used for computational chemistry and structure-guided optimization. For the closest purchasable analog, N-(5-fluoro-2-methylphenyl)pyridine-2-carboxamide (CAS 793730-31-1), there is no publicly available target-specific structural or confirmatory binding data, making it an unvalidated starting point for projects requiring known binding geometry .
| Evidence Dimension | Availability of a target-specific, high-resolution protein-ligand co-crystal structure |
|---|---|
| Target Compound Data | 1 co-crystal structure at 1.34 Å resolution with Enterovirus D68 3C protease (PDB 7GOV) [1] |
| Comparator Or Baseline | N-(5-fluoro-2-methylphenyl)pyridine-2-carboxamide (CAS 793730-31-1): 0 target-specific co-crystal structures publicly available |
| Quantified Difference | Unique, validated binding mode vs. no structural data |
| Conditions | X-ray crystallography; fragment screening conditions; PDB deposition. |
Why This Matters
This eliminates the significant upfront cost and risk of failure in obtaining a co-crystal structure, enabling immediate structure-based design and direct experimental verification of target engagement.
- [1] Lithgo, R.M., Fairhead, M., Koekemoer, L., et al. (2023). PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z30904160. RCSB Protein Data Bank, Entry 7GOV. View Source
